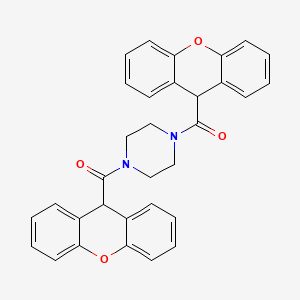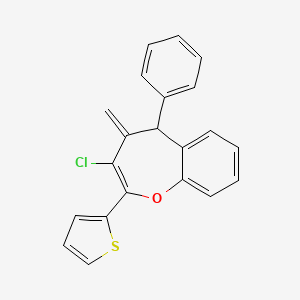
1,4-Bis(9H-xanthene-9-carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(9H-xanthene-9-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with two xanthene-9-carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(9H-xanthene-9-carbonyl)piperazine typically involves the reaction of piperazine with xanthene-9-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(9H-xanthene-9-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: Alcohol derivatives of the xanthene moiety.
Substitution: N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(9H-xanthene-9-carbonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mecanismo De Acción
The mechanism by which 1,4-Bis(9H-xanthene-9-carbonyl)piperazine exerts its effects is largely dependent on its interaction with biological molecules. The xanthene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
- 1,4-Bis(4-nitrophenyl)piperazine
- 1,4-Bis(4-chlorophenyl)piperazine
- 1,4-Bis(4-methoxyphenyl)piperazine
Comparison: 1,4-Bis(9H-xanthene-9-carbonyl)piperazine is unique due to the presence of the xanthene moiety, which imparts distinct fluorescent properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensing. In contrast, other similar compounds may lack these properties and are used for different purposes, such as pharmacological agents or intermediates in organic synthesis.
Propiedades
Fórmula molecular |
C32H26N2O4 |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C32H26N2O4/c35-31(29-21-9-1-5-13-25(21)37-26-14-6-2-10-22(26)29)33-17-19-34(20-18-33)32(36)30-23-11-3-7-15-27(23)38-28-16-8-4-12-24(28)30/h1-16,29-30H,17-20H2 |
Clave InChI |
SYUTZCZCBUPFNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)C5C6=CC=CC=C6OC7=CC=CC=C57 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-(4-Hydroxyphenyl)pyrrol-2-yl]methylidene]indene-1,3-dione](/img/structure/B11595276.png)
![2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11595279.png)
![isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595282.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B11595284.png)
![2-bromo-4-{(Z)-[2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11595295.png)
![2-(4-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11595297.png)
![Ethyl 2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11595300.png)
![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595303.png)
![2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11595318.png)
![(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide](/img/structure/B11595322.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11595328.png)

![(5Z)-2-(2-bromophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595346.png)
